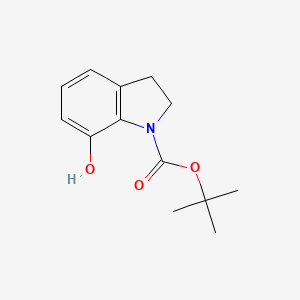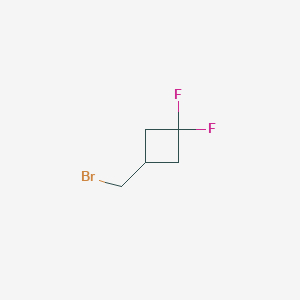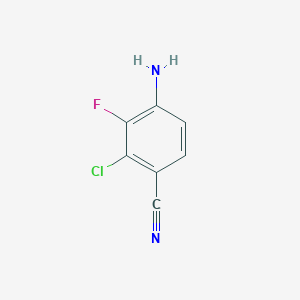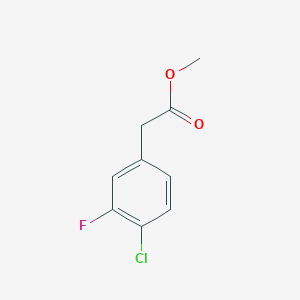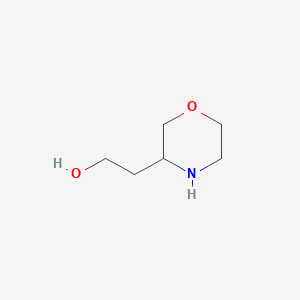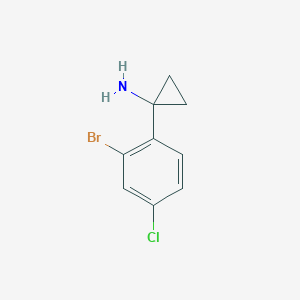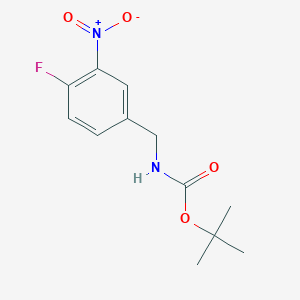
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Overview
Description
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a chemical compound with the CAS Number: 885280-67-1. It has a molecular weight of 270.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-3-nitrobenzylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is 1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a solid at room temperature. The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides
This compound is utilized in the synthesis of fluorinated phenyl tert-butyl nitroxides. These nitroxides are important for creating functional materials and pharmaceuticals with unique properties due to the presence of fluorine atoms. The process involves the substitution of a fluorine atom in polyfluorinated arenes with tert-butylamine, followed by oxidation to yield the nitroxides .
Development of Copper-Nitroxide Complexes
The interaction of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate with copper hexafluoroacetylacetonate results in the formation of copper-nitroxide complexes. These complexes have been studied for their magnetic properties, particularly for intramolecular ferromagnetic exchange interactions, which are valuable in the field of molecular magnetism .
Pharmaceutical Applications
Due to its structural features, this compound has potential applications in pharmaceuticals. It can be used as a precursor for the synthesis of various drugs, especially those requiring a fluorinated aromatic component to enhance their pharmacokinetic properties .
Material Science
In material science, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can be used to modify the surface properties of materials. The introduction of fluorinated groups can lead to the development of materials with improved resistance to solvents, oils, and other chemicals .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive nitro group and the protective tert-butyl group make it a versatile reagent for multiple synthetic pathways .
Analytical Chemistry
In analytical chemistry, derivatives of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate can be used as standards or reagents in various chromatographic or spectroscopic methods, aiding in the detection and quantification of complex molecules .
Agrochemical Research
The fluorinated aromatic moiety of this compound is often found in agrochemicals. It can be used to synthesize new compounds with potential applications as pesticides or herbicides, leveraging the bioactivity of the fluorinated aromatic systems .
Environmental Chemistry
Lastly, research into the environmental fate of fluorinated compounds includes studying derivatives like Tert-butyl 4-fluoro-3-nitrobenzylcarbamate . Understanding their breakdown and interaction with environmental factors is crucial for assessing their impact on ecosystems .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate | |
CAS RN |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



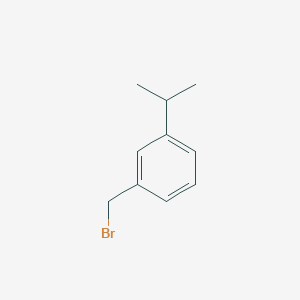

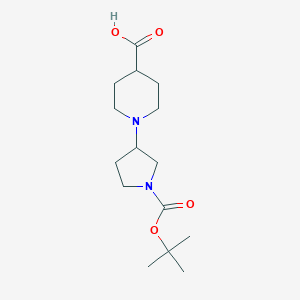
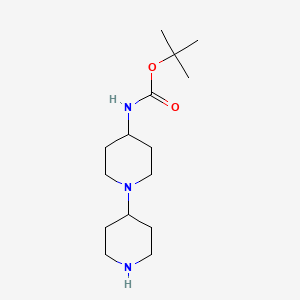
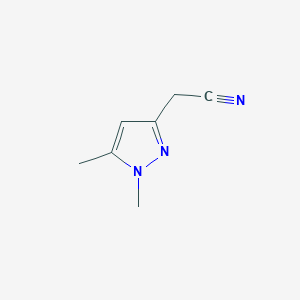
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)


